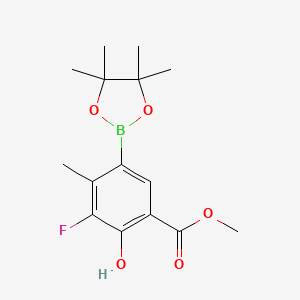
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a benzene ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps :
Nitration: The starting material, a methyl benzoate derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is converted to a bromo group.
Substitution: The bromo group is substituted with a boronic ester group using a palladium-catalyzed Suzuki coupling reaction.
These steps are carried out under specific conditions, such as controlled temperatures and the use of appropriate solvents and catalysts, to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The boronic ester group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research :
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets . For example, in medicinal chemistry, the boronic ester group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the design of protease inhibitors and other enzyme-targeting drugs .
Comparison with Similar Compounds
Methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic acid ester derivatives, such as :
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the fluorine and hydroxyl groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the ester and hydroxyl groups.
The presence of the fluorine and hydroxyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H20BFO5 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
methyl 3-fluoro-2-hydroxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H20BFO5/c1-8-10(16-21-14(2,3)15(4,5)22-16)7-9(13(19)20-6)12(18)11(8)17/h7,18H,1-6H3 |
InChI Key |
REZIEPMRJRYDBB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C)F)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















